molecular formula C26H24N2O4S B2498132 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-81-5

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2498132
CAS-Nummer: 865161-81-5
Molekulargewicht: 460.55
InChI-Schlüssel: MPPYZNYKFJIXEZ-RQZHXJHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-Benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enaminone characterized by a benzoyl group at position 4, an ethoxy substituent at position 6 of the benzothiazole ring, and a 2-methoxyethyl group at position 3. Its Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen.

Eigenschaften

IUPAC Name

4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYZNYKFJIXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

 Z 4 benzoyl N 6 ethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene benzamide\text{ Z 4 benzoyl N 6 ethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that it may function as a histone deacetylase (HDAC) inhibitor, which is a class of compounds known to influence gene expression and induce apoptosis in cancer cells.

Antiproliferative Assays

In vitro studies have demonstrated that (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)Reference
HepG21.30
MCF-70.85
A5491.10

These values indicate that the compound effectively inhibits cell growth, with lower IC50 values suggesting higher potency.

Apoptosis Induction

Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. Flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.

Case Studies

  • Case Study 1: HepG2 Cells
    In a study focusing on HepG2 liver cancer cells, treatment with (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide resulted in:
    • Cell Cycle Arrest : G2/M phase arrest was observed, indicating disruption of normal cell cycle progression.
    • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.
  • Case Study 2: MCF-7 Cells
    In breast cancer MCF-7 cells, the compound exhibited:
    • Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, it enhanced cytotoxicity, suggesting potential for combination therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with synthesized analogs reported in the literature, particularly those involving benzamide-thiazole hybrids and substituted enaminones. Below is a detailed comparison based on substituents, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Benzothiazole-enaminone 4-Benzoyl, 6-ethoxy, 3-(2-methoxyethyl) N/A* N/A* N/A*
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-enaminone 5-Isoxazolyl, 3-phenyl 160 70 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-enaminone 5-Acetyl-6-methyl-pyridin-2-yl, 3-phenyl 290 80 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole-enaminone 2-Methylnicotinic acid ethyl ester, 4-phenyl 200 80 IR: 1715, 1617 cm⁻¹ (2C=O); MS: m/z 444 (M⁺)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole-enaminone 3-Methylphenyl, 5-dimethylamino-acryloyl 200 82 IR: 1690, 1638 cm⁻¹ (2C=O); MS: m/z 392 (M⁺)
4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole-enaminone 4-Azepan-1-ylsulfonyl, 6-ethoxy, 3-ethyl N/A N/A N/A

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (as in the target compound and compound 8b) enhances solubility in polar solvents compared to phenyl or methyl substituents (e.g., 8a, 4g). This is corroborated by the lower melting point (200°C) of 8b (ethoxy-containing) versus 290°C for 8a (acetyl/methyl-substituted) .
  • Spectral Trends :

    • IR spectra of benzamide-thiazole hybrids consistently show strong C=O stretches near 1600–1700 cm⁻¹ (e.g., 1605 cm⁻¹ in compound 6; 1715 cm⁻¹ in 8b) . The target compound is expected to exhibit similar absorption.
    • NMR data for analogs (e.g., compound 8a: δ 2.49–2.63 ppm for methyl groups) suggest that substituents on the heterocyclic ring induce predictable deshielding effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.